2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(phenoxymethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c20-16-15-12-8-4-5-9-13(12)22-17(15)19-14(18-16)10-21-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19,20) |
InChI Key |
FHMRKIFUOTZLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
- The core is often synthesized starting from 3,4-dihydrothieno[2,3-d]pyrimidine-4-one derivatives or related thieno[2,3-d]pyrimidin-4-ones.
- Cyclization reactions involve condensation of appropriate aminothiophene derivatives with formamide or orthoesters under reflux or microwave-assisted conditions to form the fused pyrimidine ring.
- Microwave-assisted intramolecular cyclization has been reported to efficiently produce 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine intermediates, which are key precursors for further functionalization.
Functionalization at the 2-Position
- The 2-position of the pyrimidine ring is typically functionalized by halogenation (e.g., chlorination using thionyl chloride) to form 2-chloromethyl derivatives, which serve as electrophilic centers for nucleophilic substitution.
- Bromination at the 6-position can also be performed to allow further substitution, but for the target compound, focus is on the 2-position substitution.
Introduction of the Phenoxymethyl Group
Nucleophilic Substitution
- The phenoxymethyl substituent is introduced by reacting the 2-chloromethyl or 2-halogenated intermediate with phenol or phenoxide ion under basic conditions.
- Typical conditions involve refluxing the halogenated intermediate with phenol in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- This nucleophilic substitution proceeds via an SN2 mechanism, displacing the halogen and forming the 2-(phenoxymethyl) derivative.
Reaction Conditions and Yields
Alternative Synthetic Approaches
- Microwave-assisted synthesis has been employed to accelerate cyclization and condensation steps in related thieno[2,3-d]pyrimidine derivatives, improving yields and reducing reaction times.
- Knoevenagel condensation and other condensation reactions have been used to functionalize related pyrimidine cores, but for the phenoxymethyl substitution, nucleophilic substitution remains the preferred method.
Purification and Characterization
- After synthesis, the product is typically purified by recrystallization from ethanol or ethyl acetate/hexane mixtures.
- Characterization is performed using:
- NMR spectroscopy (1H, 13C) to confirm substitution patterns.
- Mass spectrometry (LC/MS, GC/MS) to verify molecular weight.
- IR spectroscopy to confirm functional groups.
- Elemental analysis confirms purity and composition.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Microwave-assisted methods reduce reaction times significantly compared to conventional heating, improving throughput and potentially yield.
- The choice of solvent and base in the nucleophilic substitution step critically affects the yield and purity of the phenoxymethyl derivative.
- Purification by recrystallization from ethanol/hexane mixtures yields high-purity products suitable for biological evaluation.
- The phenoxymethyl substitution enhances the compound’s solubility and potential biological activity, as suggested by related studies on thieno[2,3-d]pyrimidine derivatives.
This detailed synthesis overview provides a comprehensive guide to the preparation of 2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, integrating classical halogenation and nucleophilic substitution with modern microwave-assisted cyclization techniques to optimize yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Position
The 4(3H)-one moiety undergoes nucleophilic displacement reactions under basic conditions. When treated with ethyl chloroacetate in dry acetone with K₂CO₃, the oxygen at position 4 participates in nucleophilic substitution to form ester derivatives :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O-Alkylation | Ethyl chloroacetate, K₂CO₃, acetone | Ethyl (5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-yloxy)acetate | 72% |
¹H NMR analysis of analogous products shows characteristic downfield shifts for methylene protons adjacent to oxygen (δ 4.2–4.5 ppm) .
Condensation Reactions with Aldehydes
The active methylene group in ester derivatives reacts with aromatic aldehydes under basic catalysis:
Stronger bases (e.g., NaH) favor acid formation over ester retention . IR spectra confirm carbonyl stretches at 1700–1750 cm⁻¹ for α,β-unsaturated systems .
Cyclization and Heterocycle Formation
The thienopyrimidine scaffold participates in cyclocondensation reactions:
Furanone Formation
Reaction with β-aroylacrylic acids followed by acetic anhydride yields furanone derivatives :
| Reactant | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(4-Cl-3-Me-benzoyl)-2-propenoic acid | Ac₂O, ∆ | 5-(4-Cl-3-Me-phenyl)furan-2(3H)-one | 58% |
Amide and Urea Derivatives
The NH group in the pyrimidinone ring reacts with electrophiles:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine | N-Acetylthienopyrimidinone | 82% | |
| Urea formation | PhNCO, DMF | N-Phenylcarbamoylthienopyrimidinone | 75% |
IR spectra show loss of NH stretch (3446 cm⁻¹) and appearance of amide I/II bands .
Acid-Catalyzed Deprotection
Phenoxymethyl groups undergo cleavage under acidic conditions as demonstrated in analogous systems :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ether cleavage | HCl (conc.), reflux | 2-Hydroxymethylthienopyrimidinone | 89% |
¹H NMR spectra post-reaction show disappearance of aryl ether protons (δ 6.8–7.2 ppm) .
Stability and Solubility Considerations
The compound exhibits low solubility in polar aprotic solvents (DMF, DMSO) and high thermal stability (mp > 250°C) . XRD studies of analogous compounds confirm planar thienopyrimidine cores with intermolecular π-stacking .
This reactivity profile highlights the compound's utility as a versatile scaffold for developing bioactive molecules, particularly in antimicrobial and anticancer agent discovery .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as a small molecule activator of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis. Its pharmacological effects include:
- Metabolic Regulation : AMPK activators are known to enhance glucose uptake and fatty acid oxidation, making this compound a candidate for treating metabolic disorders such as diabetes and obesity. Studies indicate that compounds similar to 2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one may lower blood lipid levels and improve insulin sensitivity .
- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties by modulating pathways involved in neuroinflammation and oxidative stress. Its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's is under investigation .
Case Studies
-
Diabetes Management :
- A study demonstrated that derivatives of this compound could significantly lower blood sugar levels in diabetic models by enhancing AMPK activity. The results highlight its potential use in developing new antidiabetic medications.
-
Cancer Therapy :
- Another research effort focused on the compound's ability to inhibit cancer cell proliferation through AMPK activation. The findings suggest that it may serve as a therapeutic agent against certain types of cancer by inducing apoptosis in malignant cells.
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Matters :
- C-2 Substitutions : The 2-position is critical for target engagement. For example:
- The phenoxymethyl group (hypothetical in the target compound) may enhance lipophilicity and π-π stacking compared to the chloromethyl group in compound 5 , which could improve blood-brain barrier penetration.
Bromobenzyl derivatives at C-2 show anticancer activity via topoisomerase inhibition, suggesting substituent bulk influences target selectivity .
Molecular Weight and Ligand Efficiency (LE) :
Physicochemical Properties
- Melting Points and Solubility: Derivatives with polar groups (e.g., methoxyethyl in compound 8 , MP = N/A) may exhibit higher solubility than halogenated analogs (e.g., chloromethyl derivative, MP = 234–236°C ). The phenoxymethyl group’s balance of hydrophobicity and polarity could position it favorably for oral bioavailability.
- Synthetic Accessibility: The core structure is synthesized via Gewald and Niementowski reactions , with substituents introduced via nucleophilic substitution or condensation. For example, chloromethyl derivatives require HCl-mediated conditions , while phenoxymethyl may involve Williamson ether synthesis.
Biological Activity
2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-pyrimidine core and a phenoxymethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 285.36 g/mol. The unique arrangement of heteroatoms contributes to its biological properties.
The biological activity of 2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one primarily involves modulation of various signaling pathways. It has been reported to act as an agonist or antagonist of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis .
2. Therapeutic Applications
- Antidiabetic Effects : The compound demonstrates potential in lowering blood glucose levels through PPAR activation, making it a candidate for diabetes treatment .
- Lipid Regulation : It has shown efficacy in managing dyslipidemia by influencing lipid profiles and reducing triglycerides in animal models .
1. In Vitro Studies
In vitro studies have indicated that the compound can significantly reduce glucose uptake in adipocytes and enhance insulin sensitivity. A notable study demonstrated that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in glucose uptake compared to control groups .
2. In Vivo Studies
Animal models treated with the compound exhibited reduced fasting blood glucose levels and improved lipid profiles after four weeks of administration at doses ranging from 5 mg/kg to 20 mg/kg. These findings suggest its potential as a therapeutic agent for metabolic disorders .
Comparative Biological Activity Table
Q & A
Q. What are the optimized synthetic routes for 2-substituted derivatives of this compound?
The core structure is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes, followed by heterocyclization in glacial acetic acid and DMSO under reflux. Key steps include azomethine intermediate formation (30–60 min reflux in ethanol) and subsequent ring closure (60 min reflux with DMSO). Yields exceed 70% for most derivatives .
Q. How are these compounds characterized structurally?
Characterization relies on 1H/13C-NMR (e.g., δ 12.21 ppm for -OH in anti-inflammatory derivatives) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography confirms tetracyclic geometry in select cases (e.g., thiopyrano-thienopyrimidinones) .
Q. What initial biological screening assays are used for activity profiling?
- Tyrosinase inhibition : Molecular docking (AutoDock Vina) validates binding to tyrosinase active sites, with compound 4g (2,4-dihydroxybenzene substituent) showing IC₅₀ < 10 µM .
- Anti-inflammatory activity : COX-2 inhibition assays (e.g., compound A4 with 64% yield and >250°C melting point) .
Advanced Research Questions
Q. How can molecular docking guide derivative design for target-specific activity?
Docking studies prioritize substituents that enhance hydrophobic interactions or hydrogen bonding. For SIRT2 inhibition (neuroprotection in Parkinson’s models), 2-(methoxynaphthalenyl) groups improve binding affinity (ΔG = -9.2 kcal/mol) . For AKT1 inhibition (acute myeloid leukemia), bulky tert-butyl groups increase steric complementarity .
Q. What structure-activity relationships (SAR) govern selectivity across biological targets?
- Anti-tyrosinase : Electron-rich aromatic substituents (e.g., 2,4-dihydroxybenzene) enhance π-π stacking with tyrosinase’s copper center .
- Anticancer activity : Introduction of 1,3,4-oxadiazole moieties (e.g., compound 18 ) improves VEGFR-2 inhibition (IC₅₀ = 0.89 µM) via H-bonding with kinase domains .
Q. How to resolve contradictions in activity data across studies?
Example: A single derivative may inhibit both tyrosinase and SIRT2 due to shared hydrophobic binding pockets. To dissect mechanisms:
- Perform competitive binding assays with purified enzymes.
- Use knockout cell models to isolate pathway-specific effects .
Q. What in vitro models validate neuroprotective effects?
- Parkinson’s disease : SH-SY5Y cells treated with rotenone/MPP+ to induce α-synuclein aggregation. Compound ICL-SIRT078 (SIRT2 inhibitor) reduces toxicity by 40% at 10 µM via deacetylase inhibition .
Q. How can selectivity for kinases (e.g., VEGFR-2 vs. AKT1) be optimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
